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Technical Support Center: TIGIT Assays
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals improve well-to-

well consistency in TIGIT assays.

Frequently Asked Questions (FAQs)
Q1: What is the TIGIT signaling pathway and why is it important in immuno-oncology?

A1: TIGIT (T-cell immunoreceptor with Ig and ITIM domains) is an inhibitory receptor expressed

on various immune cells, including activated T cells and Natural Killer (NK) cells. It plays a

crucial role in immune homeostasis by preventing excessive immune responses. TIGIT

interacts with ligands such as CD155 (PVR) and CD112, which are often expressed on

antigen-presenting cells (APCs) and tumor cells. Upon binding to its ligands, TIGIT transmits

inhibitory signals that dampen the activity of T cells and NK cells, reducing their ability to

eliminate cancerous cells. This TIGIT-CD155 axis is a key mechanism of tumor immune

escape. Consequently, TIGIT modulators, such as monoclonal antibodies that block this

interaction, are being investigated as potential cancer immunotherapies to enhance the anti-

tumor immune response.[1][2][3]
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Caption: TIGIT competes with CD226 for binding to CD155, leading to immune inhibition.

Q2: What are the common types of assays used to study TIGIT?

A2: Several assay formats are commonly used to investigate TIGIT function and screen for

potential therapeutics:

Binding Assays (ELISA): These are used to screen for and characterize antibodies or small

molecules that can block the interaction between TIGIT and its ligands, primarily CD155.[4]

Reporter Gene Assays: These cell-based assays measure the biological activity of anti-TIGIT

antibodies by detecting the reversal of TIGIT-mediated inhibition of a reporter gene (e.g.,

luciferase).[5][6][7]
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Flow Cytometry: This technique is used to analyze the expression of TIGIT on the surface of

different immune cell populations, such as T cells and NK cells.[8]

Functional Assays: These assays, often involving co-culture of immune cells with target cells,

measure the functional consequences of TIGIT blockade, such as increased cytokine

production or enhanced cytotoxicity.[5][9][10]

Q3: Why is there significant well-to-well variability in my primary cell TIGIT assays?

A3: Assays using primary T cells or NK cells are known for their high variability.[5][7] This can

be attributed to several factors, including:

Donor-to-donor differences: The expression of TIGIT and other immune receptors can vary

significantly between individuals.

Cell viability and activation state: The health and activation status of primary cells can impact

their response in an assay.

Complexity of primary cell handling: Isolating and culturing primary cells can introduce

variability.

To improve consistency, consider using a reporter gene assay with stable, engineered cell

lines, which can provide more reproducible results.[5][6][7]

Troubleshooting Guides
Issue 1: High Background in TIGIT-CD155 Binding ELISA
High background can obscure the specific signal in your ELISA, leading to inaccurate results.

Below are common causes and solutions.
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Potential Cause Troubleshooting Steps

Insufficient Washing

Ensure thorough washing between each step to

remove unbound reagents. Increase the number

of wash cycles and ensure complete aspiration

of wash buffer from the wells.[4]

Inadequate Blocking

Optimize the blocking step by increasing the

incubation time or trying different blocking

agents (e.g., 5-10% normal serum of the same

species as the secondary antibody).[4]

High Antibody Concentration

Titrate your primary and secondary antibodies to

determine the optimal concentration that

provides a good signal-to-noise ratio.[4]

Cross-reactivity of Secondary Antibody

Run a control with only the secondary antibody

to check for non-specific binding. Consider

using a pre-adsorbed secondary antibody.[4]

Contaminated Reagents or Plates

Use fresh, sterile buffers and reagents. Ensure

microplates are clean and free of contaminants.

[11]

Coating: Coat a 96-well plate with recombinant human CD155 protein and incubate

overnight at 4°C.

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.

Washing: Repeat the washing step.

Sample/Antibody Incubation: Add your test inhibitor or anti-TIGIT antibody to the wells and

incubate for 1-2 hours at room temperature.

TIGIT Incubation: Add biotinylated recombinant human TIGIT protein to the wells and

incubate for 1-2 hours at room temperature.
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Washing: Repeat the washing step.

Detection: Add streptavidin-HRP and incubate for 1 hour at room temperature.

Washing: Repeat the washing step.

Substrate Addition: Add a chemiluminescent or colorimetric substrate and measure the

signal using a plate reader.[4]
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TIGIT-CD155 Binding ELISA Workflow
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Caption: A typical workflow for a TIGIT-CD155 competitive binding ELISA.
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Issue 2: Low or No Signal in TIGIT Reporter Gene Assay
A lack of signal in a reporter gene assay can be due to several factors related to the cells,

reagents, or assay protocol.

Potential Cause Troubleshooting Steps

Poor Cell Health

Ensure that both the effector (e.g., Jurkat-NFAT-

TIGIT) and target (e.g., CHO-CD112-CD3 scFv)

cells are healthy and have high viability (>90%).

Subculture cells at the recommended density

and avoid overgrowth.

Incorrect Effector-to-Target Ratio

Optimize the ratio of effector cells to target cells

to ensure proper cell-to-cell contact and

signaling.

Suboptimal Reagent Concentration

Titrate the concentration of your anti-TIGIT

antibody to find the optimal range for blocking

the TIGIT-ligand interaction.

Problem with Reporter Substrate

Ensure the luciferase substrate is properly

prepared and has not expired. Allow the

substrate to equilibrate to room temperature

before use.

Incorrect Incubation Times

Follow the recommended incubation times for

cell co-culture and substrate reaction.

Deviations can lead to a reduced signal.[12]

Cell Preparation: Culture Jurkat-NFAT-TIGIT effector cells and CHO-CD112-CD3 scFv target

cells according to their specific protocols.

Cell Plating: Seed the target cells in a 96-well plate and incubate overnight.

Antibody Addition: The next day, add serial dilutions of your anti-TIGIT antibody or control

antibody to the wells.

Effector Cell Addition: Add the effector cells to the wells.
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Co-culture Incubation: Co-culture the cells for the recommended time (e.g., 6 hours) in a

CO2 incubator.

Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate according to the

manufacturer's instructions.

Signal Measurement: Measure the luminescence using a plate reader.[6][7][12]

Troubleshooting Low Signal in TIGIT Reporter Assay

Low or No Signal

Poor Cell Health? Incorrect E:T Ratio? Suboptimal Antibody
Concentration?

Reporter Substrate
Problem?

Check Viability
(>90%) Optimize Ratio Titrate Antibody Use Fresh Substrate

Click to download full resolution via product page

Caption: A logical approach to troubleshooting low signal in TIGIT reporter assays.

Issue 3: Inconsistent TIGIT Staining in Flow Cytometry
Inconsistent staining can make it difficult to accurately quantify TIGIT expression on your cells

of interest.
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Potential Cause Troubleshooting Steps

Improper Sample Preparation

Ensure you have a single-cell suspension with

high viability. Dead cells can non-specifically

bind antibodies, so use a viability dye to exclude

them from your analysis.[13]

Suboptimal Antibody Titration

Titrate your anti-TIGIT antibody to find the

concentration that gives the best separation

between positive and negative populations.

Inadequate Fc Receptor Blocking

Immune cells express Fc receptors that can

non-specifically bind antibodies. Use an Fc

block reagent before adding your primary

antibody.[14]

Incorrect Gating Strategy

Establish a clear and consistent gating strategy.

Use fluorescence minus one (FMO) controls to

help set your gates accurately.

Instrument Variability
Ensure the flow cytometer is properly calibrated

and settings are consistent between runs.

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using a

density gradient centrifugation method.[13]

Cell Counting and Resuspension: Count the cells and resuspend them in flow cytometry

staining buffer at a concentration of 1 x 10^7 cells/mL.[13]

Fc Blocking: Add an Fc blocking reagent and incubate for 10-15 minutes at room

temperature.[14]

Surface Staining: Add the fluorochrome-conjugated anti-TIGIT antibody and other surface

marker antibodies. Incubate for 30 minutes at 4°C in the dark.

Washing: Wash the cells twice with flow cytometry staining buffer.

Viability Staining: Resuspend the cells in a buffer containing a viability dye.
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Data Acquisition: Acquire the samples on a flow cytometer.

Quantitative Data Summary
The following tables provide a summary of quantitative data that can be useful for setting up

and troubleshooting TIGIT assays.

Table 1: TIGIT Expression on Human Immune Cells

Cell Type TIGIT Expression Level Reference

Resting NK Cells 9% - 54% [1]

Activated NK Cells (IL-2) ~86% [1]

Activated NK Cells (IL-

12/15/18)
~79% [1]

T cells (MDS patients)
Increased expression

compared to healthy donors
[5][10]

NK cells (MDS patients)
Increased expression

compared to healthy donors
[5][10]

Table 2: Performance of Anti-TIGIT Antibodies in Functional Assays

Antibody Assay Type EC50 / IC50 Reference

MG1131
Cell-based Binding

(hTIGIT-Jurkat)
EC50: 0.024 µg/mL [9]

MG1131
Cell-based Binding

(PBMC-derived NK)
EC50: 0.035 µg/mL [9]

MG1131
Cell-based Binding

(PBMC-derived Treg)
EC50: 0.018 µg/mL [9]

MG1131 PVR-Fc Competition IC50: 0.246 µg/mL [9]

Anti-TIGIT mAb ELISA Blockade 70-350 ng/mL [15]
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Table 3: TIGIT and Ligand Binding Affinities

Binding Pair Binding Affinity (Kd) Reference

CD155 Dimer / TIGIT 0.1 nM [16]

CD155 Monomer / TIGIT 5.7 nM [16]

Nectin-4 Dimer / TIGIT 0.02 nM [16]

Nectin-4 Monomer / TIGIT 2.9 nM [16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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